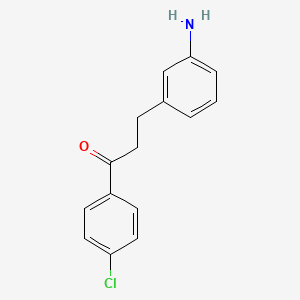
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one is an organic compound that features both an amino group and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 3-nitroacetophenone and 4-chlorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(3-nitrophenyl)-1-(4-chlorophenyl)propan-1-one.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products include 3-(3-nitrophenyl)-1-(4-chlorophenyl)propan-1-one.
Reduction: Products include secondary or tertiary amines.
Substitution: Products include derivatives with different substituents on the phenyl ring.
科学研究应用
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3-Aminophenyl)-1-phenylpropan-1-one: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
3-(3-Nitrophenyl)-1-(4-chlorophenyl)propan-1-one: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one is unique due to the presence of both an amino group and a chlorophenyl group
属性
CAS 编号 |
87082-29-9 |
|---|---|
分子式 |
C15H14ClNO |
分子量 |
259.73 g/mol |
IUPAC 名称 |
3-(3-aminophenyl)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H14ClNO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9,17H2 |
InChI 键 |
WILQMDONIVZAEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)CCC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


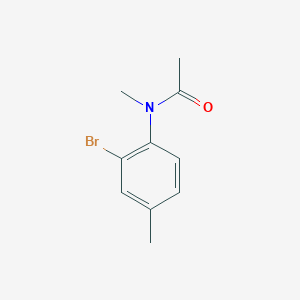
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)
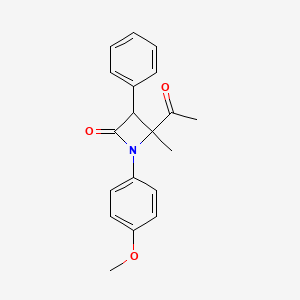
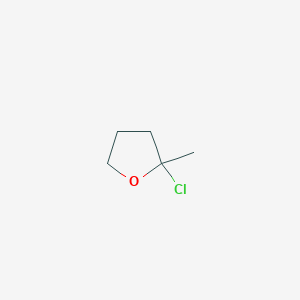
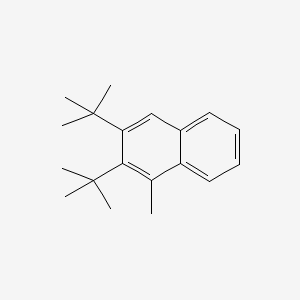

![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
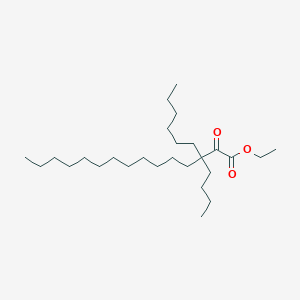
silane](/img/structure/B14403893.png)
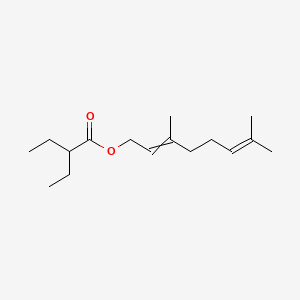
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
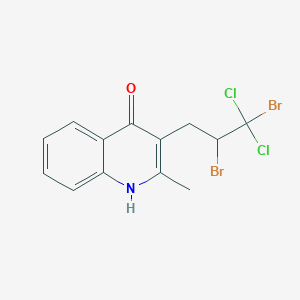
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
